molecular formula C13H12N2S B2863917 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 940724-96-9

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2863917
CAS RN: 940724-96-9
M. Wt: 228.31
InChI Key: HADFVNGYRIEWDW-UHFFFAOYSA-N
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Description

Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .


Synthesis Analysis

A series of imidazo[2,1-b][1,3,4]thiadiazoles have been prepared by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol . The structures of all the derivatives were confirmed by IR, NMR, and mass spectroscopy .


Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD techniques .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-based compounds have been reported as anticancer agents . Their biological characteristics as well as structure-activity relationship (SAR) have been reviewed and evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles, including the 6-(3,4-Dimethylphenyl) derivative, are recognized for their broad pharmacological potential in medicinal chemistry. These compounds have been extensively investigated for developing new derivatives that exhibit a diverse range of pharmacological activities. The fused heterocyclic structure of imidazo[2,1-b]thiazoles is integral to numerous therapeutic agents, showcasing their importance in drug development (Shareef, Khan, Babu, & Kamal, 2019).

Antitumor Properties of Imidazole Derivatives

Imidazole derivatives, which include the structural motif found in 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, have been reviewed for their antitumor activity. Various derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing, highlighting the potential of these compounds in cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Novel Thiazole Derivatives and Their Therapeutic Applications

Recent patent reviews of novel thiazole derivatives, which include the thiazole component of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, have demonstrated their potential in therapeutic applications. These derivatives have been explored for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. The reviews emphasize the versatility of thiazole derivatives in medicinal chemistry, underscoring their potential in developing drugs with fewer side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antioxidant and Anti-inflammatory Agents Based on Benzofused Thiazole Derivatives

Research focused on benzofused thiazole derivatives, related to the thiazole structure in 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized and evaluated in vitro, demonstrating their potential as therapeutic agents in combating oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Applications in Antimicrobial and Antifungal Therapies

Imidazole, a component of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, serves as a crucial raw material in the pharmaceutical industry for manufacturing drugs with antimicrobial and antifungal properties. This highlights the importance of imidazole derivatives, including 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, in developing treatments for microbial infections (Anonymous, 2022).

Mechanism of Action

Target of Action

The primary target of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole disrupts the biosynthesis of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its biosynthesis can have significant downstream effects on these metabolic pathways.

Pharmacokinetics

The compound was designed and predicted using in silico admet , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of Pantothenate synthetase by 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic pathways, leading to a decrease in the viability of Mtb. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range .

Safety and Hazards

Imidazo[2,1-b][1,3,4]thiadiazole analogues have been synthesized and their antibacterial and antifungal activities have been evaluated . The most potent compound showed druglike properties with low cytotoxicity and hemolysis .

properties

IUPAC Name

6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFVNGYRIEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole

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